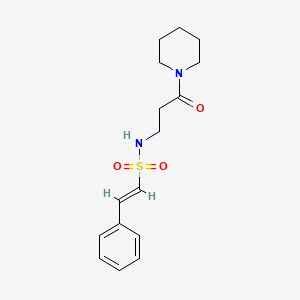

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

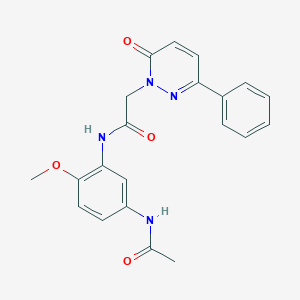

The compound “(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered carbon ring typical of many organic compounds), and a sulfonamide group .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis or reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility .Wissenschaftliche Forschungsanwendungen

Inhibition of Membrane-bound Phospholipase A2

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide and its derivatives have been evaluated as potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a crucial role in the liberation of arachidonic acid, which is implicated in inflammatory processes. Research conducted by Oinuma et al. (1991) demonstrated that certain derivatives, notably the N-(phenylalkyl)piperidine variants, significantly inhibited arachidonic acid release, indicating potential applications in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Corrosion Inhibition in Metals

Studies by Kaya et al. (2016) have explored the use of piperidine derivatives, such as (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide, in inhibiting corrosion of metals. Their research involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and efficiency of these compounds as corrosion inhibitors, particularly on iron surfaces (Kaya et al., 2016).

Antimicrobial Applications

Compounds bearing the (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide structure have been investigated for their antimicrobial properties. Khalid et al. (2016) synthesized various N-substituted derivatives and found them to exhibit moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (Khalid et al., 2016).

Cholinesterase Inhibition

These compounds have also been studied for their cholinesterase inhibitory activity, as indicated by research conducted by Khalid (2012). The study synthesized various derivatives, which were found to exhibit promising activities against acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's (Khalid, 2012).

Potential Anticancer Activity

Research into the anticancer potential of these compounds has been conducted as well. Szafrański and Sławiński (2015) synthesized novel derivatives and evaluated their in vitro anticancer activity. Certain compounds showed promising activity against leukemia, colon cancer, and melanoma cell lines, suggesting a potential application in cancer therapy (Szafrański & Sławiński, 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds with the (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide structure have been shown to inhibit enzymes such as lipoxygenase, which are implicated in various diseases. This suggests potential therapeutic applications in conditions involving these enzymes (Khalid et al., 2014).

Serotonin Receptor Antagonism

The compound SB-399885, which is structurally related, acts as a potent, selective 5-HT6 receptor antagonist, showing potential for enhancing cognitive functions. It has been studied for its effects on acetylcholine levels in the brain, indicating possible applications in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Other Applications

These compounds have been studied for various other applications, such as in ionic liquid crystals, anticancer effects with molecular docking confirmation, and understanding the metabolism and pharmacokinetics in different models. The diverse range of applications highlights the potential versatility of (E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide derivatives in scientific research (Lava et al., 2009; Eldeeb et al., 2022; Beconi et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-(3-oxo-3-piperidin-1-ylpropyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(18-12-5-2-6-13-18)9-11-17-22(20,21)14-10-15-7-3-1-4-8-15/h1,3-4,7-8,10,14,17H,2,5-6,9,11-13H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEGWQDKJUKIRU-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-oxo-3-(piperidin-1-yl)propyl]-2-phenylethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)

![(2E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2510365.png)

![2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2510368.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)

![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)